L755507

Description

Properties

IUPAC Name |

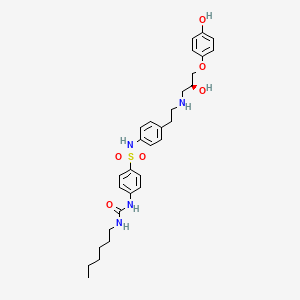

1-hexyl-3-[4-[[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O6S/c1-2-3-4-5-19-32-30(37)33-24-10-16-29(17-11-24)41(38,39)34-25-8-6-23(7-9-25)18-20-31-21-27(36)22-40-28-14-12-26(35)13-15-28/h6-17,27,31,34-36H,2-5,18-22H2,1H3,(H2,32,33,37)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYJKMXNVNFOFQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](COC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104874 | |

| Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159182-43-1 | |

| Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159182-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-755507 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3HB4MCV7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L755507: A Multi-faceted Molecule with Diverse Mechanisms of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L755507 is a synthetic small molecule initially identified as a potent and highly selective partial agonist for the β3-adrenergic receptor.[1][2][3] Its high affinity and selectivity have made it a valuable tool for studying the physiological roles of the β3-adrenergic receptor, particularly in the contexts of lipolysis and metabolic rate.[4] More recently, this compound has been shown to possess at least two other distinct mechanisms of action: the enhancement of CRISPR-Cas9 mediated homology-directed repair (HDR) and the inhibition of the c-Myc-MAX protein-protein interaction.[2][5][6][7] This guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

β3-Adrenergic Receptor Agonism

The most well-characterized mechanism of action of this compound is its function as a partial agonist of the β3-adrenergic receptor.[2][8] This receptor is predominantly expressed in adipocytes and plays a crucial role in the regulation of lipolysis and thermogenesis.[4]

Quantitative Data: Receptor Binding and Functional Activity

The potency and selectivity of this compound for the human β3-adrenergic receptor have been determined through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Species | Receptor Subtype | Value | Reference |

| EC50 | Human | β3 | 0.43 nM | [1][2][3][8] |

| Human | β1 | > 10,000 nM | [3][8] | |

| Human | β2 | 580 nM | [3] | |

| Selectivity | Human | β1 vs β3 | > 440-fold | [1] |

| Human | β2 vs β3 | > 440-fold | [1] | |

| EC50 (Lipolysis) | Rhesus | - | 3.9 nM | [8] |

| pEC50 (cAMP) | Human | β3 | 12.3 | [2] |

Signaling Pathway

Upon binding to the β3-adrenergic receptor on the surface of adipocytes, this compound initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4] Elevated cAMP activates protein kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other downstream targets, ultimately resulting in the hydrolysis of triglycerides and the release of free fatty acids and glycerol (B35011) (lipolysis).[4] In brown adipose tissue, this pathway also upregulates the expression of uncoupling protein 1 (UCP1), leading to increased thermogenesis.[4]

Caption: β3-Adrenergic Receptor Signaling Pathway of this compound.

Experimental Protocols

Receptor Binding Assays: The binding affinity of this compound to β-adrenergic receptor subtypes is typically determined using radioligand binding assays. Membranes from cells stably expressing the cloned human β1, β2, or β3 receptors are incubated with a radiolabeled antagonist (e.g., [¹²⁵I]-iodocyanopindolol) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation): The agonist activity of this compound is assessed by measuring its ability to stimulate the accumulation of intracellular cAMP. CHO-K1 cells expressing the human β3-adrenoceptor are treated with different concentrations of this compound.[2] Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay or a reporter gene assay. The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is then determined.[2]

Lipolysis Assays: To measure the effect of this compound on lipolysis, adipocytes (e.g., from rhesus monkey white adipose tissue) are incubated with various concentrations of the compound.[8] The amount of glycerol or free fatty acids released into the medium is then quantified using enzymatic assays. The EC50 for lipolysis is calculated from the dose-response curve.

Enhancement of CRISPR-Mediated Homology-Directed Repair (HDR)

A more recently discovered function of this compound is its ability to enhance the efficiency of homology-directed repair (HDR) in the context of CRISPR-Cas9 genome editing.[2][7] This effect has been observed in various cell types, including human induced pluripotent stem cells (iPSCs).[2][8]

Quantitative Data: HDR Enhancement

| Cell Type | Fold Enhancement of HDR | Reference |

| Human iPSCs (point mutation) | ~9-fold | [8] |

| Human iPSCs (large fragment) | 2-3-fold | [8] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | > 2-fold | [7] |

| Porcine Fetal Fibroblasts | 2-3-fold | [9] |

Proposed Mechanism and Workflow

The precise mechanism by which this compound enhances HDR is not yet fully elucidated. However, it is proposed to act by modulating the cellular DNA repair pathways, potentially by creating a cellular environment that favors HDR over the competing non-homologous end joining (NHEJ) pathway following a CRISPR-Cas9 induced double-strand break. The general workflow for utilizing this compound to enhance HDR is depicted below.

Caption: Experimental Workflow for this compound-Enhanced HDR.

Experimental Protocols

Cell Culture and Transfection: Human iPSCs or other target cells are cultured under standard conditions. For genome editing, cells are co-transfected with a plasmid expressing Cas9 nuclease, a single-guide RNA (sgRNA) targeting the desired genomic locus, and a donor DNA template containing the desired genetic modification flanked by homology arms. Electroporation is a commonly used method for transfection.

This compound Treatment: Immediately following transfection, this compound is added to the cell culture medium at an optimized concentration (e.g., 5 µM).[7] The cells are incubated with the compound for a defined period, typically 24 to 72 hours.[7]

Analysis of HDR Efficiency: The efficiency of HDR is assessed by various molecular biology techniques. Genomic DNA is extracted from the treated cells, and the target locus is amplified by PCR. The PCR products can be analyzed by Sanger sequencing or next-generation sequencing to determine the frequency of correct gene editing events. If the donor template includes a fluorescent reporter gene, HDR efficiency can be quantified by flow cytometry.

c-Myc-MAX Heterodimerization Inhibition

A third, and mechanistically distinct, mode of action for this compound is its ability to inhibit the protein-protein interaction between the transcription factors c-Myc and MAX.[5][6] The c-Myc-MAX heterodimer is a key regulator of cell proliferation, and its dysregulation is a hallmark of many cancers.[6]

Proposed Mechanism

This compound is proposed to bind directly to the c-Myc protein, stabilizing its helix-loop-helix conformation.[5][6] This binding event disrupts the formation of the c-Myc-MAX heterodimer, thereby preventing its binding to DNA and the subsequent transcription of c-Myc target genes.[5][6] This leads to decreased cell proliferation and the induction of apoptosis in cancer cells.[5]

Caption: Mechanism of c-Myc-MAX Inhibition by this compound.

Experimental Protocols

Virtual Screening and Docking: Computational methods, such as structure-based virtual screening and molecular docking, can be used to predict the binding of this compound to the c-Myc protein.[5] These in silico approaches help to identify potential binding sites and estimate the binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is a biophysical technique used to directly measure the binding affinity and thermodynamics of the interaction between this compound and the c-Myc peptide. This method provides quantitative data on the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Cell Viability and Apoptosis Assays: To assess the functional consequences of c-Myc-MAX inhibition, cancer cell lines expressing high levels of c-Myc (e.g., HT-29, HL-60) are treated with this compound.[5] Cell viability can be measured using assays such as the MTT or MTS assay. Apoptosis can be quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.[5]

Gene Expression Analysis: The effect of this compound on the expression of c-Myc target genes can be determined by quantitative PCR (qPCR).[5] Cells are treated with this compound, and the mRNA levels of known c-Myc target genes are measured and compared to untreated controls.

Conclusion

This compound is a versatile small molecule with at least three distinct and significant mechanisms of action. Its primary and most well-documented role is as a potent and selective β3-adrenergic receptor agonist, making it a valuable tool for metabolic research. The more recent discoveries of its ability to enhance CRISPR-mediated HDR and inhibit the c-Myc-MAX protein-protein interaction have opened up new avenues for its application in genome editing and cancer therapy, respectively. Further research is warranted to fully elucidate the molecular details of these latter two mechanisms and to explore the full therapeutic potential of this multifaceted compound.

References

- 1. Discovery of L-755,507: a subnanomolar human beta 3 adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. stemcell.com [stemcell.com]

- 4. A selective human beta3 adrenergic receptor agonist increases metabolic rate in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel inhibitor this compound efficiently blocks c-Myc–MAX heterodimerization and induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel inhibitor this compound efficiently blocks c-Myc-MAX heterodimerization and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-755,507 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 9. Small molecules enhance CRISPR/Cas9-mediated homology-directed genome editing in primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L755507 in Enhancing CRISPR HDR Efficiency: A Technical Guide

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in modifying genetic material. However, the efficiency of achieving specific edits through the Homology-Directed Repair (HDR) pathway remains a significant bottleneck. Researchers have explored various strategies to enhance HDR, including the use of small molecules. This technical guide focuses on L755507, a small molecule identified for its potential to increase the efficiency of CRISPR-mediated HDR.

Introduction to this compound

This compound is a potent and selective β3-adrenergic receptor agonist.[1][2] It was initially developed for its potential therapeutic effects related to the activation of the β3-adrenergic receptor, which is primarily found in adipose tissue and the urinary bladder, where it regulates lipolysis, thermogenesis, and detrusor muscle relaxation.[3][4]

More recently, a high-throughput screening of approximately 4,000 small molecules with known biological activities identified this compound as a compound that can enhance the efficiency of CRISPR-mediated HDR.[5] This discovery has opened new avenues for its application in genome engineering.

Mechanism of Action in HDR Enhancement

While the precise mechanism by which this compound enhances HDR is not fully elucidated, its primary known function is to activate the β3-adrenergic receptor. This activation triggers a signaling cascade, typically involving Gs proteins, which in turn activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] It is hypothesized that this signaling pathway may influence the cellular environment to favor the HDR pathway over the more error-prone Non-Homologous End Joining (NHEJ) pathway for repairing CRISPR-induced double-strand breaks (DSBs).

Some studies have shown that β-adrenergic receptor activation can influence processes like DNA synthesis and repair, although the direct link to HDR-specific pathways is still under investigation.[3][8] The enhancement of HDR by this compound has been observed across various cell types, suggesting a common underlying mechanism.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of L-755,507: a subnanomolar human beta 3 adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of beta3 adrenergic receptor decreases DNA synthesis in human skin fibroblasts via cyclic GMP/nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

L755507 (CAS 159182-43-1): A Multifaceted Molecule in Drug Discovery and Gene Editing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L755507 is a small molecule that has garnered significant attention in the scientific community for its diverse biological activities. Initially identified as a potent and highly selective β3 adrenergic receptor partial agonist, its applications have expanded to include enhancing the efficiency of CRISPR-mediated gene editing and, more recently, inhibiting the c-Myc-MAX protein-protein interaction, a key target in cancer therapy. This guide provides a comprehensive overview of the technical data and experimental protocols associated with this compound, aimed at facilitating further research and development.

Core Activities and Mechanisms of Action

This compound exhibits at least three distinct and well-documented mechanisms of action:

-

Selective β3 Adrenergic Receptor Agonism: this compound is a potent partial agonist of the β3 adrenergic receptor with subnanomolar efficacy.[1] This selectivity makes it a valuable tool for studying the physiological roles of the β3 receptor, which is primarily expressed in adipose tissue and the bladder, and is involved in the regulation of lipolysis and metabolic rate.

-

Enhancement of CRISPR-Mediated Homology-Directed Repair (HDR): In the context of gene editing, this compound has been identified as a small molecule that can significantly increase the efficiency of homology-directed repair (HDR), a precise DNA repair pathway utilized for introducing specific genetic modifications with CRISPR-Cas9.[2] This property makes it a valuable reagent for improving the outcomes of gene editing experiments in various cell types.

-

Inhibition of c-Myc-MAX Heterodimerization: More recent research has uncovered a novel activity of this compound as an inhibitor of the c-Myc-MAX transcription factor complex.[1] By disrupting this interaction, this compound can downregulate the expression of c-Myc target genes, which are crucial for cancer cell proliferation and survival, and induce apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: Adrenergic Receptor Activity

| Parameter | Receptor | Value | Species | Reference |

| EC50 | β3 Adrenergic Receptor | 0.43 nM | Human (cloned) | [1] |

| Selectivity | β1 vs β3 | >440-fold | Human (cloned) | [1] |

| Selectivity | β2 vs β3 | >440-fold | Human (cloned) | [1] |

Table 2: CRISPR-Mediated HDR Enhancement

| Application | Fold Enhancement | Cell Type | Reference |

| Large Fragment Insertion | 3-fold | Not specified | [2] |

| Point Mutations | 9-fold | Not specified | [2] |

Table 3: Anti-Cancer Activity (c-Myc-MAX Inhibition)

| Parameter | Cell Line | Value | Reference |

| IC50 | Diverse Myc-expressing cells | Low micromolar | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

β3 Adrenergic Receptor Binding and Functional Assays

A foundational experiment to characterize this compound as a β3 adrenergic receptor agonist involves a cloned human β3 adrenergic receptor assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human β3 adrenergic receptor are cultured under standard conditions.

-

Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

-

-

Radioligand Binding Assay:

-

Membranes are incubated with a radiolabeled β-adrenergic antagonist (e.g., [¹²⁵I]-iodocyanopindolol) in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).

-

The reaction is terminated by rapid filtration, and the radioactivity bound to the filters is quantified using a gamma counter.

-

Data are analyzed to determine the inhibitory constant (Ki), which is then converted to the agonist affinity (EC50) using the Cheng-Prusoff equation.

-

-

cAMP Accumulation Assay (Functional Assay):

-

Whole cells expressing the β3 adrenergic receptor are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

Dose-response curves are generated to determine the EC50 for cAMP production.

-

CRISPR-Mediated HDR Enhancement Assay

A reporter-based assay is commonly used to screen for and validate small molecules that enhance HDR efficiency.

Methodology:

-

Reporter Cell Line Generation:

-

A stable cell line (e.g., HEK293T) is generated containing a reporter cassette, such as a promoterless GFP gene preceded by a stop codon and flanked by homology arms to a specific genomic locus.

-

-

CRISPR-Cas9 Transfection and Compound Treatment:

-

The reporter cell line is co-transfected with a plasmid encoding Cas9 and a guide RNA (gRNA) targeting the region of the stop codon.

-

A donor DNA template containing the sequence to correct the stop codon is also co-transfected.

-

Immediately after transfection, cells are treated with this compound at various concentrations (typically in the low micromolar range).

-

-

Flow Cytometry Analysis:

-

After a suitable incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is quantified by flow cytometry. An increase in the GFP-positive population in this compound-treated cells compared to a vehicle control indicates enhanced HDR efficiency.

-

c-Myc-MAX Heterodimerization Inhibition Assay

A co-immunoprecipitation (Co-IP) assay can be used to demonstrate the disruption of the c-Myc-MAX interaction by this compound.

Methodology:

-

Cell Culture and Treatment:

-

A cancer cell line with high c-Myc expression (e.g., HeLa or a lymphoma cell line) is cultured and treated with this compound for a specified time.

-

-

Cell Lysis and Immunoprecipitation:

-

Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

The cell lysate is incubated with an antibody against either c-Myc or MAX, which is coupled to protein A/G beads.

-

-

Western Blot Analysis:

-

The immunoprecipitated protein complexes are washed and then eluted from the beads.

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with antibodies against both c-Myc and MAX to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated MAX in the c-Myc immunoprecipitation (and vice-versa) in this compound-treated cells compared to control cells indicates disruption of the heterodimer.

-

Visualizations: Signaling Pathways and Workflows

β3 Adrenergic Receptor Signaling Pathway

References

An In-depth Technical Guide to L755507: A Dual-Function Small Molecule for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

L755507 is a multifaceted small molecule that has garnered significant interest in the scientific community for its dual roles as a potent β3-adrenergic receptor agonist and an inhibitor of the c-Myc-MAX protein-protein interaction.[1][2][3] Initially characterized for its high selectivity for the β3-adrenergic receptor, it has since been identified as a valuable tool in cancer research for its ability to induce apoptosis in cancer cells by disrupting a key oncogenic transcription factor complex.[1][2] Furthermore, this compound has been shown to significantly enhance the efficiency of CRISPR-mediated homology-directed repair (HDR), making it a valuable reagent in the field of genome editing.[3][4][5] This guide provides a comprehensive overview of the chemical properties, mechanisms of action, and experimental applications of this compound.

Core Molecular and Chemical Properties

This compound is a benzenesulfonamide (B165840) derivative with a molecular weight of 584.73 g/mol .[1][3][4][6] Its chemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Weight | 584.73 g/mol [1][3][4][6] |

| Chemical Formula | C30H40N4O6S[4][6][7] |

| CAS Number | 159182-43-1[4][6] |

| Chemical Name | (S)-4-(3-hexylureido)-N-(4-(2-((2-hydroxy-3-(4-hydroxyphenoxy)propyl)amino)ethyl)phenyl)benzenesulfonamide[4] |

| SMILES | CCCCCCNC(=O)NC1=CC=C(_C=C1)S(=O)(=O)NC1=CC=C(CCNC--INVALID-LINK--COC2=CC=C(O)C=C2)=CC=1 |

| InChI Key | NYYJKMXNVNFOFQ-MHZLTWQESA-N[4][6] |

Mechanisms of Action and Signaling Pathways

This compound exhibits two distinct and significant mechanisms of action, making it a versatile tool for cellular and molecular biology research.

β3-Adrenergic Receptor Agonism

This compound is an extremely potent and selective partial agonist of the human β3-adrenergic receptor, with an EC50 of 0.43 nM.[3] It displays over 440-fold selectivity for the β3 receptor compared to the β1 and β2 subtypes.[1] Activation of the β3-adrenergic receptor, a Gs-coupled protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This pathway is primarily associated with the regulation of lipolysis and thermogenesis.

Caption: β3-Adrenergic Receptor Signaling Pathway of this compound.

Inhibition of c-Myc-MAX Heterodimerization

In the context of cancer biology, this compound functions as an inhibitor of the c-Myc-MAX heterodimer.[1][2] The transcription factor c-Myc is a proto-oncogene that is frequently deregulated in human cancers. For its transcriptional activity, c-Myc must form a heterodimer with its partner protein, MAX.[1][2] This c-Myc-MAX complex then binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.

This compound has been shown to bind to the c-Myc peptide, disrupting the formation of the c-Myc-MAX heterodimer.[1][2] This inhibition of a critical protein-protein interaction leads to a downstream cascade of events, including the downregulation of c-Myc target genes, S-phase cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1]

Caption: Inhibition of c-Myc-MAX Pathway by this compound.

Experimental Protocols

This compound is utilized in a variety of cell-based assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT/XTT or Resazurin-based)

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Viability Measurement (MTT Assay Example):

-

After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by this compound.

1. Cell Treatment:

-

Seed 1-2 x 10^6 cells in a 6-well plate or a T25 flask and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

2. Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize to detach them.

-

Combine all cells from each treatment condition into a separate tube.

-

Centrifuge the cell suspensions at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellets twice with cold PBS.

3. Staining:

-

Resuspend the cell pellets in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

4. Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

CRISPR-Mediated Homology-Directed Repair (HDR) Enhancement

This protocol outlines the use of this compound to improve the efficiency of gene editing.

1. Cell Preparation and Transfection:

-

Culture the target cells to the optimal density for transfection.

-

Prepare the CRISPR-Cas9 components: Cas9 nuclease (as plasmid, mRNA, or protein), a validated single guide RNA (sgRNA) targeting the desired genomic locus, and a donor DNA template containing the desired genetic modification flanked by homology arms.

-

Transfect the cells with the CRISPR components using an appropriate method (e.g., electroporation, lipofection).

2. This compound Treatment:

-

Immediately following transfection, resuspend the cells in culture medium supplemented with this compound. A final concentration of 1-5 µM is often effective.[4]

-

Include a DMSO-treated control group for comparison.

-

Culture the cells for 24-72 hours. The optimal treatment window is often within the first 24 hours post-transfection.[5]

3. Analysis of Editing Efficiency:

-

After the treatment period, harvest the cells and extract genomic DNA.

-

Use PCR to amplify the targeted genomic region.

-

Analyze the PCR products to determine the efficiency of HDR. This can be done through various methods:

-

Restriction Fragment Length Polymorphism (RFLP) analysis: If the desired edit introduces or removes a restriction site.

-

Sanger sequencing: To confirm the precise integration of the donor template.

-

Next-Generation Sequencing (NGS): For a more quantitative and in-depth analysis of on-target and off-target editing events.

-

Flow cytometry: If the edit results in the expression of a fluorescent reporter protein.

-

References

- 1. A novel inhibitor this compound efficiently blocks c-Myc-MAX heterodimerization and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel inhibitor this compound efficiently blocks c-Myc–MAX heterodimerization and induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improving the Efficiency of CRISPR Ribonucleoprotein-Mediated Precise Gene Editing by Small Molecules in Porcine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of L755507: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L755507 is a small molecule that has garnered significant interest in the scientific community due to its distinct and potent biological activities. Initially identified as a powerful and selective agonist for the β3-adrenergic receptor, subsequent research has revealed its capacity to function as an inhibitor of the c-Myc-MAX protein-protein interaction, a critical nexus in many cancers.[1] This dual functionality makes this compound a valuable tool for studying cellular signaling pathways and a potential starting point for the development of novel therapeutics. More recently, this compound has also been shown to enhance the efficiency of CRISPR-mediated homology-directed repair (HDR), further expanding its utility in the field of gene editing. This technical guide provides an in-depth overview of the biophysical properties of this compound, including its mechanism of action, binding affinities, and the experimental protocols used to characterize these properties.

Core Biophysical Properties and Quantitative Data

The multifaceted nature of this compound is reflected in its diverse biophysical parameters. The following tables summarize the key quantitative data associated with its primary biological activities.

| Parameter | Value | Target(s) | Cell Line/System | Reference(s) |

| EC50 | 0.43 nM | Human β3-adrenergic receptor | Cloned human β3-adrenoceptors | [2][3][4] |

| 580 nM | Human β1-adrenergic receptor | Cloned human β1-adrenoceptors | [3] | |

| >10000 nM | Human β2-adrenergic receptor | Cloned human β2-adrenoceptors | [3] | |

| pEC50 | 12.3 | Human β3-adrenoceptors | CHO-K1 cells | [4][5] |

| IC50 | See Table 2 | Cancer Cell Lines | Various | [6][7] |

| Binding Affinity (Kd) | Not explicitly stated | c-Myc | In vitro | [1][6] |

| HDR Enhancement | ~9-fold (point mutations) | CRISPR-mediated homology-directed repair | Human induced pluripotent stem cells (iPSCs) | [3][4] |

| 2-3-fold (large fragments) | CRISPR-mediated homology-directed repair | Human induced pluripotent stem cells (iPSCs) | [3] |

Table 1: Biophysical Parameters of this compound as a β3-Adrenergic Receptor Agonist and HDR Enhancer. This table summarizes the key potency and efficacy values of this compound in its role as a β3-adrenergic receptor agonist and a modulator of CRISPR-mediated gene editing.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| HL-60 | Acute Promyelocytic Leukemia | ~10 | [6][7] |

| HT-29 | Colorectal Adenocarcinoma | ~15 | [6][7] |

| DLD-1 | Colorectal Adenocarcinoma | ~20 | [6] |

Table 2: Anticancer Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting its potential as a c-Myc inhibitor.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biophysical properties of this compound.

Isothermal Titration Calorimetry (ITC) for c-Myc Binding

Isothermal titration calorimetry is a technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (c-Myc), allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[8][9]

Materials:

-

Purified c-Myc protein

-

This compound

-

ITC instrument (e.g., Malvern MicroCal)

-

ITC buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Syringe and sample cell

Protocol:

-

Prepare a solution of c-Myc protein at a concentration of 10-20 µM in ITC buffer.

-

Prepare a solution of this compound at a concentration of 100-200 µM in the same ITC buffer.

-

Degas both solutions to remove any dissolved gases.

-

Load the c-Myc solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature to 25°C.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the sample cell containing the c-Myc protein, with a spacing of 150 seconds between injections.

-

Record the heat change after each injection.

-

Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Co-Immunoprecipitation (Co-IP) for c-Myc-MAX Interaction Inhibition

Co-immunoprecipitation is a technique used to study protein-protein interactions. In this context, it is used to assess the ability of this compound to disrupt the interaction between c-Myc and its binding partner MAX.[10][11][12]

Materials:

-

Cancer cell line expressing c-Myc and MAX (e.g., HL-60)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody specific for c-Myc

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture the cancer cells to ~80-90% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the c-Myc specific antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both c-Myc and MAX to determine if this compound treatment reduced the amount of MAX co-immunoprecipitated with c-Myc.

Proximity Ligation Assay (PLA) for c-Myc-MAX Interaction

The in situ proximity ligation assay (PLA) is a highly sensitive method to visualize and quantify protein-protein interactions within fixed cells.[13][14][15][16][17] This technique can be used to confirm the disruption of the c-Myc-MAX interaction by this compound at a cellular level.

Materials:

-

Cancer cells grown on coverslips

-

This compound

-

Primary antibodies against c-Myc and MAX raised in different species (e.g., rabbit and mouse)

-

PLA probes (secondary antibodies conjugated to oligonucleotides)

-

Ligation and amplification reagents

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips and treat with this compound or vehicle control.

-

Fix, permeabilize, and block the cells.

-

Incubate with a mixture of primary antibodies against c-Myc and MAX.

-

Incubate with PLA probes (anti-rabbit and anti-mouse secondary antibodies with attached oligonucleotides).

-

Perform the ligation reaction to join the oligonucleotides if the proteins are in close proximity (<40 nm).

-

Amplify the ligated DNA circle via rolling circle amplification using a fluorescently labeled probe.

-

Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope.

-

Quantify the number of PLA signals per cell to determine the extent of c-Myc-MAX interaction inhibition by this compound.

cAMP Accumulation Assay for β3-Adrenergic Receptor Activation

This assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled receptors like the β3-adrenergic receptor.[18][19][20]

Materials:

-

CHO-K1 cells stably expressing the human β3-adrenergic receptor

-

This compound

-

Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control)

-

cAMP assay kit (e.g., AlphaScreen or HTRF-based)

-

Cell culture medium

Protocol:

-

Seed the CHO-K1-hβ3AR cells in a 96-well plate and culture overnight.

-

Wash the cells with assay buffer.

-

Treat the cells with various concentrations of this compound or forskolin for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the cytotoxic effects of a compound and to calculate its IC50 value.[21][22][23]

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

CRISPR-mediated Homology-Directed Repair (HDR) Enhancement Assay

This protocol outlines a general workflow to assess the ability of this compound to enhance the efficiency of CRISPR-Cas9 mediated gene editing via the HDR pathway.[24][25][26][27][28]

Materials:

-

A cell line with a reporter gene (e.g., BFP)

-

Cas9 nuclease

-

A single guide RNA (sgRNA) targeting the reporter gene

-

A donor DNA template with a different reporter (e.g., GFP) flanked by homology arms

-

This compound

-

Transfection reagent or electroporation system

-

Flow cytometer

Protocol:

-

Culture the reporter cell line to the desired confluency.

-

Prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complex by incubating Cas9 protein with the sgRNA.

-

Co-transfect the cells with the RNP complex and the donor DNA template using a suitable method (e.g., electroporation).

-

Immediately after transfection, resuspend the cells in culture medium containing this compound at the desired concentration (e.g., 10 µM) or a vehicle control.

-

Culture the cells for 48-72 hours.

-

Analyze the percentage of GFP-positive cells (indicating successful HDR) using a flow cytometer.

-

Calculate the fold-enhancement of HDR efficiency in the this compound-treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The dual activities of this compound implicate it in two distinct signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflows to study them.

Caption: β3-Adrenergic Receptor Signaling Pathway Activated by this compound.

Caption: Inhibition of c-Myc-MAX Heterodimerization by this compound and Experimental Workflow.

Conclusion

This compound is a remarkable small molecule with a diverse range of biological activities. Its high potency and selectivity as a β3-adrenergic receptor agonist, coupled with its ability to inhibit the c-Myc-MAX interaction and enhance CRISPR-mediated HDR, make it an invaluable tool for researchers in various fields. The detailed experimental protocols and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for scientists and drug development professionals seeking to understand and utilize the unique biophysical properties of this compound. Further investigation into its mechanisms of action will undoubtedly continue to unveil new insights into fundamental cellular processes and may pave the way for novel therapeutic strategies.

References

- 1. A novel inhibitor this compound efficiently blocks c-Myc-MAX heterodimerization and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of L-755,507: a subnanomolar human beta 3 adrenergic receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-755,507 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (this compound) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel inhibitor this compound efficiently blocks c-Myc–MAX heterodimerization and induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 9. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 13. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 20. Enhancement of beta-adrenergic-induced cAMP accumulation in activated T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. benchchem.com [benchchem.com]

- 24. cd-genomics.com [cd-genomics.com]

- 25. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 26. m.youtube.com [m.youtube.com]

- 27. youtube.com [youtube.com]

- 28. researchgate.net [researchgate.net]

L755507: A Dual-Modulator of Cellular Metabolism Through β3-Adrenergic Agonism and c-Myc Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L755507 has emerged as a molecule of significant interest in cellular metabolism research due to its unique dual mechanism of action. It functions as a potent and selective β3-adrenergic receptor agonist and has also been identified as an inhibitor of the c-Myc-MAX heterodimer.[1][2][3] This whitepaper provides a comprehensive technical guide on the anticipated impact of this compound on cellular metabolism, detailing its mechanisms of action, expected quantitative effects on key metabolic parameters, relevant experimental protocols, and associated signaling pathways.

Mechanisms of Action

This compound exerts its influence on cellular metabolism through two primary pathways:

-

β3-Adrenergic Receptor Agonism: As a selective agonist, this compound activates the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed in adipose tissue.[4][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and other enzymes involved in lipolysis and thermogenesis.[1][6]

-

c-Myc Inhibition: this compound has been shown to disrupt the interaction between the c-Myc oncoprotein and its binding partner MAX.[2][3] The c-Myc-MAX heterodimer is a critical transcription factor that upregulates a vast array of genes involved in cell growth, proliferation, and metabolism, including key enzymes in glycolysis, glutaminolysis, and mitochondrial biogenesis.[7][8] By inhibiting this interaction, this compound is expected to downregulate the expression of these metabolic genes, leading to a profound impact on cellular energy production and biosynthesis.

Data Presentation: Anticipated Quantitative Effects on Cellular Metabolism

While direct experimental data quantifying the metabolic effects of this compound is limited in publicly available literature, based on its known mechanisms of action, the following tables present the anticipated impact on key metabolic parameters in a hypothetical cancer cell line with high c-Myc expression.

Table 1: Expected Impact of this compound on Glucose Metabolism

| Parameter | Control (Vehicle) | This compound (10 µM) | Expected Fold Change |

| Glucose Uptake (pmol/min/mg protein) | 150 ± 12 | 95 ± 10 | 0.63 |

| Lactate (B86563) Production (nmol/hr/mg protein) | 250 ± 20 | 160 ± 15 | 0.64 |

Table 2: Predicted Effects of this compound on Mitochondrial Respiration and Energy Status

| Parameter | Control (Vehicle) | This compound (10 µM) | Expected Fold Change |

| Basal Oxygen Consumption Rate (OCR) (pmol/min/mg protein) | 120 ± 9 | 85 ± 7 | 0.71 |

| ATP-Linked OCR (pmol/min/mg protein) | 100 ± 8 | 70 ± 6 | 0.70 |

| Maximal OCR (pmol/min/mg protein) | 200 ± 15 | 140 ± 12 | 0.70 |

| Intracellular ATP Levels (µM) | 2.5 ± 0.2 | 1.8 ± 0.15 | 0.72 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the impact of this compound on cellular metabolism.

Measurement of Glucose Uptake using 2-Deoxyglucose (2-DG) Assay

This protocol is adapted from standard colorimetric glucose uptake assay kits.[9][10]

-

Cell Culture: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 12-16 hours.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control in glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 1-2 hours.

-

2-DG Incubation: Add 2-deoxyglucose to a final concentration of 1 mM and incubate for 20 minutes.

-

Cell Lysis and Assay: Wash the cells with ice-cold PBS to remove extracellular 2-DG. Lyse the cells and follow the manufacturer's instructions for the colorimetric assay to measure the intracellular accumulation of 2-DG-6-phosphate.

-

Data Analysis: Normalize the absorbance readings to the protein concentration of each well.

Quantification of Lactate Production

This protocol is based on commercially available lactate assay kits.[11][12][13][14]

-

Cell Culture and Treatment: Plate cells in a 24-well plate and treat with this compound or vehicle as described for the glucose uptake assay.

-

Sample Collection: After the treatment period, collect the cell culture medium.

-

Lactate Measurement: Use a colorimetric or fluorometric lactate assay kit to measure the concentration of lactate in the collected medium, following the manufacturer's protocol.

-

Data Analysis: Normalize the lactate concentration to the number of cells or total protein content in each well.

Assessment of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol describes the use of a Seahorse XFp Analyzer.[15][16][17][18][19]

-

Cell Plating: Seed cells on a Seahorse XFp cell culture miniplate at an optimized density.

-

This compound Treatment: Treat cells with this compound or vehicle for the desired duration.

-

Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Mito Stress Test: Perform a Seahorse XFp Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

-

Data Acquisition and Analysis: The Seahorse XFp Analyzer will measure the oxygen consumption rate (OCR) in real-time. The software will calculate key parameters such as basal respiration, ATP-linked respiration, and maximal respiration.

Determination of Intracellular ATP Levels

This protocol is based on luciferase-based ATP assay kits.[20][21][22][23][24]

-

Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound or vehicle.

-

Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.

-

Luciferase Reaction: Add the luciferase-based ATP detection reagent, which will produce a luminescent signal in the presence of ATP.

-

Signal Detection: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. Normalize the results to the protein concentration in each well.

Mandatory Visualization

Signaling Pathways

Caption: Dual signaling impact of this compound on cellular metabolism.

Experimental Workflow

Caption: Workflow for investigating this compound's metabolic effects.

Conclusion

This compound presents a compelling case for a significant modulator of cellular metabolism through its combined action as a β3-adrenergic receptor agonist and a c-Myc inhibitor. The anticipated effects include a shift away from aerobic glycolysis, a reduction in mitochondrial respiration, and a decrease in overall cellular energy status, particularly in c-Myc-driven cancer cells. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to further investigate and quantify the precise metabolic consequences of this compound treatment. Such studies will be crucial in elucidating its therapeutic potential in metabolic disorders and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel inhibitor this compound efficiently blocks c-Myc–MAX heterodimerization and induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel inhibitor this compound efficiently blocks c-Myc-MAX heterodimerization and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-3 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Inside the Biology of the β3-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. abcam.com [abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. abcam.com [abcam.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. agilent.com [agilent.com]

- 16. agilent.com [agilent.com]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

- 19. agilent.com [agilent.com]

- 20. static1.squarespace.com [static1.squarespace.com]

- 21. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. resources.novusbio.com [resources.novusbio.com]

- 23. abcam.com [abcam.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

L755507: A Novel c-Myc Inhibitor for Cancer Therapy - A Technical Overview

This technical guide provides an in-depth analysis of the preliminary studies on L755507, a small molecule identified as a potent inhibitor of the c-Myc-MAX heterodimerization, showcasing its potential as an anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Targeting the c-Myc-MAX Interaction

This compound has been identified as a novel inhibitor that effectively blocks the heterodimerization of c-Myc with its partner protein, MAX.[1][2][3] The c-Myc transcription factor is a critical regulator of cellular processes, including proliferation, growth, and apoptosis, and its deregulation is a hallmark of many aggressive human cancers.[1][4] For its transcriptional activity, c-Myc must form a heterodimer with MAX, which then binds to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in oncogenesis.[4][5][6]

This compound disrupts this essential c-Myc-MAX interaction, leading to a downstream decrease in the expression of c-Myc target genes.[2][7] Spectroscopic and computational studies have shown that this compound binds to the c-Myc peptide, stabilizing its helix-loop-helix conformation.[1][3] This interference with the c-Myc-MAX complex formation is the primary mechanism behind this compound's observed anti-cancer effects.

Figure 1: c-Myc-MAX signaling pathway and this compound's inhibitory action.

Quantitative Data on Anti-Cancer Activity

This compound has demonstrated significant dose-dependent cytotoxicity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined to be in the low micromolar range, indicating potent anti-cancer activity.[2]

| Cell Line | Cancer Type | IC50 of this compound (μM) |

| HT-29 | Colorectal Adenocarcinoma | 1.79 ± 0.13 |

| HL-60 | Promyelocytic Leukemia | 2.87 ± 0.13 |

| D341 | Medulloblastoma | 4.64 ± 0.13 |

| Table 1: IC50 values of this compound in various cancer cell lines after 48 hours of treatment.[2] |

Cellular Effects of this compound

Treatment of cancer cells with this compound induces apoptosis and causes cell cycle arrest.

-

Apoptosis: this compound treatment leads to a significant increase in the population of apoptotic cells in a dose-dependent manner. In HT-29 and HL-60 cell lines, treatment with 20 μM of this compound resulted in 97.7% and 83.8% of the cell population undergoing apoptosis, respectively.

-

Cell Cycle Arrest: The compound has been shown to induce S-phase arrest in the cell cycle of treated cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary studies of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines and to determine its IC50 value.[8][9]

-

Cell Seeding:

-

Harvest cancer cells in their logarithmic growth phase.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[10][11]

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.[1][12][13][14]

-

Cell Preparation:

-

Seed cells and treat them with varying concentrations of this compound for a specified period (e.g., 36 hours).

-

Harvest both adherent and floating cells and wash them with cold 1X PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

-

Cell Cycle Analysis (7-AAD Staining)

This protocol determines the effect of this compound on the cell cycle distribution.[15][16][17]

-

Cell Preparation and Fixation:

-

Treat cells with different concentrations of this compound for a designated time (e.g., 36 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing, and store at 4°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing 7-Aminoactinomycin D (7-AAD) and RNase A.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Flow Cytometry:

-

Analyze the cells using a flow cytometer to measure the DNA content.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Figure 2: General experimental workflow for evaluating this compound in cancer cell lines.

Dual Activity of this compound: β3-Adrenergic Agonism

In addition to its role as a c-Myc inhibitor, this compound is also characterized as a potent and selective β3-adrenergic receptor agonist.[15] This dual activity is an important consideration in its development as a cancer therapeutic. β-adrenergic signaling has been implicated in various aspects of cancer progression, including inflammation, angiogenesis, and cell motility.[18][19][20] The activation of β3-adrenergic receptors can have context-dependent pro- or anti-tumor effects.[14] Therefore, the overall anti-cancer efficacy of this compound may be a composite of its c-Myc inhibitory and β3-adrenergic agonistic activities. Further research is warranted to dissect the contribution of each pathway to its therapeutic effects in different cancer types.

Figure 3: Logical relationship of this compound's dual activities.

Conclusion and Future Directions

Preliminary studies on this compound have established it as a promising anti-cancer agent with a clear mechanism of action involving the inhibition of the c-Myc-MAX protein-protein interaction. Its low micromolar IC50 values and its ability to induce apoptosis and cell cycle arrest in various cancer cell lines underscore its therapeutic potential. The dual activity of this compound as a β3-adrenergic agonist presents an interesting area for further investigation to fully understand its pharmacological profile and to identify cancer types where this dual action might be most beneficial. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and further elucidation of the interplay between its c-Myc inhibitory and β3-adrenergic agonistic effects.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel inhibitor this compound efficiently blocks c-Myc–MAX heterodimerization and induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel inhibitor this compound efficiently blocks c-Myc-MAX heterodimerization and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graphyonline.com [graphyonline.com]

- 6. Myc-Max heterodimers activate a DEAD box gene and interact with multiple E box-related sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. kumc.edu [kumc.edu]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. 7-AAD Cell Cycle Analysis Protocol [icms.qmul.ac.uk]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular pathways: beta-adrenergic signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The roles of beta-adrenergic receptors in tumorigenesis and the possible use of beta-adrenergic blockers for cancer treatment: possible genetic and cell-signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

L755507: A Technical Guide to its Application in Stem Cell Research and Genome Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise manipulation of the genome in stem cells holds immense promise for both basic research and therapeutic applications. The advent of CRISPR-Cas9 technology has revolutionized genome editing; however, achieving high efficiency, particularly for precise modifications via the homology-directed repair (HDR) pathway, remains a significant challenge. This technical guide explores the utility of the small molecule L755507 as a potent enhancer of HDR in stem cells, providing a comprehensive overview of its mechanism of action, quantitative effects, and practical application in experimental workflows.

Core Mechanism of Action

This compound is a potent and selective partial agonist of the β3-adrenergic receptor.[1][2] Its primary characterized activity involves the activation of this receptor, leading to downstream signaling cascades. More recently, this compound has been identified as a valuable tool in the field of genome editing, where it has been shown to significantly enhance the efficiency of CRISPR-mediated HDR in various cell types, including human induced pluripotent stem cells (iPSCs).[1][2][3] While the precise mechanism linking β3-adrenergic receptor activation to HDR enhancement is still under investigation, its efficacy is well-documented.

In a distinct mechanism of action, this compound has also been shown to function as an inhibitor of the c-Myc-MAX heterodimerization.[4][5] By disrupting this protein-protein interaction, this compound can modulate the transcriptional activity of c-Myc, a key regulator of cell proliferation and apoptosis.[4][5] This dual activity suggests that this compound may influence cellular processes relevant to both genome editing and cell fate decisions.

Quantitative Data on this compound's Efficacy

The following tables summarize the reported quantitative effects of this compound in various experimental contexts.

Table 1: Receptor Binding and Activity

| Parameter | Species | Value | Reference |

| β3-adrenergic receptor EC50 | Human | 0.43 nM | [1][2] |

| β1-adrenergic receptor EC50 | Human | 580 nM | [2] |

| β2-adrenergic receptor EC50 | Human | > 10,000 nM | [2] |

| Lipolysis Stimulation EC50 | Rhesus Adipocytes | 3.9 nM | [2] |

Table 2: Enhancement of CRISPR-Mediated Homology-Directed Repair (HDR)

| Cell Type | Type of Edit | Fold Enhancement | Reference |

| Human iPSCs | Point Mutation (A4V in SOD1) | ~9-fold | [2][3] |

| Human Cells (general) | Large Fragment Insertion (GFP) | 3-fold | [3] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Large Fragment Insertion (t2A-Venus) | > 2-fold | [3] |

| Porcine Fetal Fibroblasts | eGFP Reporter Assay | 2-3-fold | [6] |

Experimental Protocols

The following provides a generalized methodology for utilizing this compound to enhance CRISPR-mediated HDR in human pluripotent stem cells (hPSCs).

Cell Culture and Maintenance

-

Culture hPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free medium.

-

Maintain cells at 37°C and 5% CO2.

-

Regularly passage cells upon reaching optimal confluency to maintain pluripotency.

Design and Preparation of CRISPR-Cas9 Components

-

sgRNA Design: Design single guide RNAs (sgRNAs) targeting the genomic locus of interest.

-

Donor Template Design: Design a donor template containing the desired genetic modification flanked by homology arms corresponding to the sequences upstream and downstream of the target site. The template can be a plasmid or a single-stranded oligodeoxynucleotide (ssODN).[3]

-

Component Preparation: Prepare high-quality Cas9 protein/plasmid, sgRNA, and the donor template.

Transfection of hPSCs

-

Co-transfect hPSCs with the Cas9 protein/plasmid, sgRNA, and the donor template.[3] Electroporation is a commonly used method for delivering these components into hPSCs.

Treatment with this compound

-

Immediately following transfection, add this compound to the cell culture medium.

-

A concentration of 5 µM has been shown to be effective.[3]

-

The optimal treatment window is typically within the first 24 hours post-transfection.[3]

Post-Treatment Culture and Analysis

-

Culture the cells for a sufficient period to allow for genome editing and recovery.

-

Assessment of HDR Efficiency:

-

Flow Cytometry: If the donor template includes a fluorescent reporter (e.g., GFP, Venus), the percentage of fluorescent cells can be quantified by flow cytometry to determine knock-in efficiency.[3]

-

PCR and Sequencing: Extract genomic DNA from the treated cells. Perform PCR to amplify the target locus, followed by Sanger sequencing or next-generation sequencing to confirm the precise integration of the desired edit and to quantify the frequency of HDR versus non-homologous end joining (NHEJ)-mediated indels.[3]

-

Clonal Isolation and Expansion (Optional)

-

For the generation of isogenic cell lines, single-cell sort the edited cell population into 96-well plates to isolate and expand individual clones.

-

Screen the resulting clones by PCR and sequencing to identify those with the desired homozygous or heterozygous modification.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with this compound's known mechanisms of action.

Caption: this compound activates the β3-adrenergic receptor, leading to a signaling cascade that enhances HDR.

Caption: this compound inhibits the heterodimerization of c-Myc and MAX, reducing target gene transcription.

Experimental Workflow

The following diagram outlines the experimental workflow for using this compound to enhance CRISPR-mediated genome editing in stem cells.

Caption: Experimental workflow for enhancing CRISPR-mediated HDR in stem cells using this compound.

Conclusion

This compound has emerged as a valuable and easy-to-implement small molecule for significantly enhancing the efficiency of homology-directed repair in stem cells. Its well-characterized nature as a β3-adrenergic receptor agonist and its documented effects on increasing the frequency of precise genome editing make it an important tool for researchers in stem cell biology and gene therapy. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in advancing stem cell research.

References